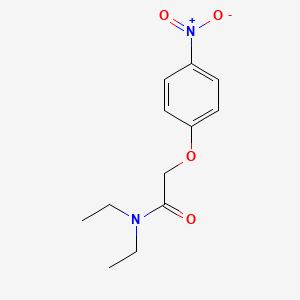

N,N-diethyl-2-(4-nitrophenoxy)acetamide

Description

Contextualization within Organic Chemistry and Related Disciplines

From a structural standpoint, N,N-diethyl-2-(4-nitrophenoxy)acetamide is characterized by several key functional groups that define its chemical nature. It is an acetamide (B32628), specifically a tertiary amide, which provides a stable backbone. The presence of a phenoxy group links this acetamide structure to an aromatic ring, classifying it as a phenoxyacetamide. Furthermore, the para-substituted nitro group on the benzene (B151609) ring makes it a nitroaromatic compound.

These structural motifs are significant in organic chemistry. Phenoxyacetamide scaffolds are explored in medicinal chemistry for their potential biological activities. Nitroaromatic compounds are versatile precursors in synthesis, as the nitro group can be readily transformed into other functional groups, such as amines, which are crucial for building more complex molecules. The combination of these features in a single molecule provides a platform for further chemical modifications.

Research Significance and Potential Academic Contributions

The primary documented significance of this compound is its role as a synthesized intermediate. google.com Chemical intermediates are compounds that are not the final product of a reaction but are essential stepping stones in a multi-step synthesis. The academic contribution of such molecules lies in their utility in constructing more complex target structures.

The functional groups of this compound offer several avenues for potential research. The nitro group, for instance, can be reduced to an aniline (B41778) derivative, which opens up a wide array of subsequent chemical reactions, including diazotization and coupling, or the formation of new amides. The ether linkage of the phenoxy group and the amide bond could also be targeted for cleavage under specific conditions to yield different molecular fragments. Therefore, its potential academic contributions are primarily as a versatile building block in synthetic organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 50508-32-2 |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-nitrophenol (B140041) with N,N-diethyl-2-chloroacetamide. google.com In this procedure, 4-nitrophenol is dissolved in a suitable solvent, such as ethanol, along with a base, sodium hydroxide (B78521), to form the corresponding sodium salt. To this solution, N,N-diethyl-2-chloroacetamide is added, and the mixture is heated under reflux. The reaction results in the formation of this compound, which can then be isolated and purified from the reaction mixture. google.com

Interactive Data Table: Reagents for Synthesis

| Role | Compound Name |

| Starting Material | 4-nitrophenol |

| Reagent | N,N-diethyl-2-chloroacetamide |

| Base | Sodium hydroxide |

| Solvent | Ethanol |

Properties

CAS No. |

50508-32-2 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N,N-diethyl-2-(4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)9-18-11-7-5-10(6-8-11)14(16)17/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

XUBQMWDJQRVHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 2 4 Nitrophenoxy Acetamide and Its Derivatives

Established Synthetic Pathways to the Core Acetamide (B32628) Structure

The formation of the target compound is typically achieved through a sequence of reactions that build the amide moiety and the phenoxy ether linkage. The order of these steps can be varied, but generally involves the reaction of precursor molecules containing the key functional groups.

The N,N-diethylacetamide group is a cornerstone of the molecule's structure. Its formation is a classic example of N-acylation, one of the most widely researched reactions in organic chemistry. researchgate.netbath.ac.uk This transformation is typically achieved by reacting diethylamine (B46881) with a suitable acylating agent, such as an acyl chloride. For the synthesis of a precursor like N,N-diethyl-2-chloroacetamide, diethylamine would be treated with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (abstracted by a base or another amine molecule) yields the stable amide product.

N-acylated aminophenols, which are structurally related, are generally prepared by reducing a nitroso or nitro group to an amine, which is then subsequently N-acylated using agents like acetyl chloride or acetic anhydride. google.com The efficiency of amide bond formation can be influenced by various catalysts and coupling agents designed to activate the carboxylic acid component or its derivative. organic-chemistry.org

The ether bond connecting the acetamide fragment to the 4-nitrophenyl group is most commonly constructed via the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu This method is a versatile and long-standing procedure for preparing both symmetrical and asymmetrical ethers. miracosta.edulibretexts.org The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org

To synthesize N,N-diethyl-2-(4-nitrophenoxy)acetamide, the sodium or potassium salt of 4-nitrophenol (B140041) (the nucleophile) is first prepared by reacting it with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). miracosta.edulibretexts.org This 4-nitrophenoxide ion is then reacted with an alkyl halide, such as N,N-diethyl-2-chloroacetamide (the electrophile). The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired ether linkage. miracosta.edu For the reaction to proceed with high yield, the alkyl halide should ideally be primary to minimize competing elimination reactions. miracosta.edu A similar strategy is employed in the synthesis of related compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, where a phenoxide is reacted with an alkyl halide in the presence of a base like potassium carbonate. mdpi.com

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base/Solvent | Reaction Type |

| 4-Nitrophenol | N,N-diethyl-2-chloroacetamide | KOH or K2CO3 / Acetonitrile | Williamson Ether Synthesis |

| Diethylamine | Chloroacetyl chloride | Triethylamine (B128534) / Aprotic Solvent | N-Acylation |

When incorporating the this compound moiety into a complex molecule with multiple potential reaction sites, achieving regioselectivity is crucial. Regioselective alkylation ensures that the group is attached at the desired position, avoiding the formation of isomeric byproducts. For phenols with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde, selective alkylation at one hydroxyl group over another can be achieved by carefully choosing the reaction conditions. researchgate.net The use of specific bases, like cesium bicarbonate, can preferentially generate the more nucleophilic phenoxide, directing alkylation to that site. researchgate.net

In heterocyclic systems like 1,3-azoles, which have two different nitrogen atoms, regioselective N-alkylation can be directed to the more sterically hindered nitrogen by using organomagnesium reagents as bases. sci-hub.se The choice of alkylating agent and reaction temperature can also influence the selectivity. sci-hub.seekb.eg For complex structures, one reactive site may be temporarily blocked with a protecting group while another is alkylated; the protecting group is then removed in a subsequent step. This multi-step strategy, though less efficient, is often necessary to achieve the desired regiochemistry.

Green Chemistry and Sustainable Synthetic Approaches for Related Acetamides

In recent years, the principles of green chemistry have been applied to amide synthesis to reduce environmental impact. mdpi.comrsc.org Traditional methods often require harsh conditions and toxic reagents, generating significant waste. dst.gov.in Sustainable alternatives aim to improve efficiency and safety. nih.gov

One green approach involves the use of enzymes, such as Candida antarctica lipase (B570770) B, as biocatalysts for direct amide synthesis from carboxylic acids and amines in environmentally benign solvents. nih.gov This method often yields pure products with excellent conversions, eliminating the need for intensive purification. nih.gov Another innovative technique uses Covalent Organic Frameworks (COFs) as photocatalysts to synthesize amides directly from alcohols under mild red-light irradiation, offering a recyclable and efficient process. dst.gov.in

Other sustainable strategies include:

Solvent-free reactions: Conducting reactions without a solvent minimizes pollution and can be more cost-effective. rsc.org Microwave-assisted synthesis under solvent-free conditions has proven effective for various organic reactions. semanticscholar.org

Novel Catalysts: The development of metal-free transamidation protocols allows for the direct conversion of one amide into another without relying on metal catalysts. nih.gov

Alternative Reagents: A new route has been developed to synthesize acetamides from CO2, methanol, H2, and amines using a Rhodium catalyst, providing a pathway from renewable feedstocks. rsc.org

These green methodologies represent a significant shift towards more environmentally friendly chemical manufacturing. nih.govresearchgate.net

| Green Approach | Key Features | Example Application | Reference |

| Enzymatic Synthesis | Mild conditions, high selectivity, green solvents. | Direct amidation using lipase catalysts. | nih.gov |

| Photocatalysis | Use of light energy, recyclable COF catalysts. | Amide synthesis from alcohols. | dst.gov.in |

| Solvent-Free Conditions | Reduced waste, cost-effective. | N-nitrosamine synthesis using tert-butyl nitrite. | rsc.org |

| CO2 Utilization | Use of a renewable C1 source. | Acetamide synthesis from CO2, methanol, and H2. | rsc.org |

Synthesis of Functionalized Analogs and Precursors

The this compound framework can be incorporated into larger, more complex molecules to create functionalized analogs with specific properties. A significant area of this research involves its attachment to macrocyclic platforms.

Calixarenes are macrocyclic compounds formed from phenol (B47542) units linked by methylene (B1212753) bridges, creating a basket-like shape. nih.gov Their structure allows for extensive functionalization on both the upper and lower rims, making them ideal platforms for building complex host molecules and sensors. nih.govresearchgate.net The this compound moiety can be attached to the phenolic hydroxyl groups on the lower rim of a calixarene (B151959).

The synthesis typically involves reacting the parent calixarene with an appropriate alkylating agent, such as N,N-diethyl-2-chloroacetamide, in the presence of a base like potassium carbonate or sodium hydride. nih.gov This is an extension of the Williamson ether synthesis to a multifunctional scaffold. By controlling the stoichiometry of the reactants, it is possible to selectively functionalize one, two, or all of the available hydroxyl groups. For instance, a calix rsc.orgarene can be selectively functionalized at two distal positions, leaving the other two available for further modification. researchgate.net This stepwise approach allows for the construction of highly complex and precisely defined supramolecular structures. nih.govresearchgate.net

Preparation of Related N,N-Diethylacetamide Derivatives

The synthesis of N,N-diethylacetamide derivatives can be achieved through various established chemical transformations. These methods generally involve the formation of an amide bond between diethylamine and a suitable carboxylic acid derivative.

One common approach is the acylation of diethylamine with an acyl chloride. For instance, the preparation of N,N-diethyl-2-phenylacetamide involves the reaction of phenylacetyl chloride with diethylamine. This reaction is often carried out in an anhydrous organic solvent at low temperatures to control the reactivity of the acyl chloride and minimize side reactions. A base, such as triethylamine or pyridine, can be used to neutralize the hydrochloric acid formed during the reaction.

Another versatile method involves the reaction of a carboxylic acid with a carbamoyl (B1232498) chloride in the presence of an organic tertiary base. For example, N,N-diethyl-2-phenylacetamide can be synthesized by reacting phenylacetic acid with N,N-diethyl carbamoyl chloride in the presence of 1-methylimidazole. This method offers a single-pot procedure that can be performed at temperatures ranging from 10°C to 50°C. google.com

The synthesis of the key intermediate, N,N-diethyl-2-chloroacetamide, is a fundamental step for the preparation of various N,N-diethyl-2-substituted acetamides. This can be achieved by the reaction of chloroacetyl chloride with diethylamine. sigmaaldrich.com The resulting N,N-diethyl-2-chloroacetamide is a versatile reagent where the chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups.

The Williamson ether synthesis provides a foundational method for preparing phenoxyacetamide derivatives. This SN2 reaction involves an alkoxide or, in this case, a phenoxide, reacting with an alkyl halide. To synthesize this compound, one would react the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) with N,N-diethyl-2-chloroacetamide. The phenoxide, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the desired ether linkage.

Table 1: Synthesis of N,N-Diethylacetamide Derivatives

| Derivative Name | Starting Materials | Reagents/Conditions |

|---|---|---|

| N,N-diethyl-2-phenylacetamide | Phenylacetic acid, N,N-diethyl carbamoyl chloride | 1-methylimidazole, 10-50°C |

| N,N-diethyl-2-phenylacetamide | Phenylacetyl chloride, Diethylamine | Anhydrous organic solvent, low temperature |

| N,N-diethyl-2-chloroacetamide | Chloroacetyl chloride, Diethylamine | - |

| This compound | Sodium 4-nitrophenoxide, N,N-diethyl-2-chloroacetamide | SN2 reaction conditions (Williamson ether synthesis) |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-diethyl-2-phenylacetamide |

| Phenylacetyl chloride |

| Diethylamine |

| Phenylacetic acid |

| N,N-diethyl carbamoyl chloride |

| 1-methylimidazole |

| Triethylamine |

| Pyridine |

| N,N-diethyl-2-chloroacetamide |

| Chloroacetyl chloride |

| Sodium 4-nitrophenoxide |

| 4-nitrophenol |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The key functional groups in N,N-diethyl-2-(4-nitrophenoxy)acetamide are the diethylamide group, the ether linkage, and the 4-nitrophenyl ring. The expected vibrational modes for these groups are summarized in the table below, based on established spectroscopic principles and data from similar molecules. For instance, studies on related acetamide (B32628) derivatives show characteristic stretching vibrations for C=O and N-H bonds. mdpi.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro Group (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Symmetric Stretching | 1335 - 1380 | |

| Carbonyl Group (C=O) | Stretching | 1630 - 1680 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Ether Linkage (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Symmetric Stretching | 1020 - 1075 | |

| Diethylamino Group (C-N) | Stretching | 1150 - 1250 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: The data in this table is predictive and based on typical ranges for the specified functional groups.

The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the amide group. The asymmetric and symmetric stretching vibrations of the nitro group are also anticipated to be prominent. The C-O-C stretching of the ether linkage and the various C-H stretching vibrations from the diethyl and phenyl groups would also be observable. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the nitro group and the aromatic ring, which often give rise to strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are expected for the protons of the ethyl groups, the methylene (B1212753) bridge, and the 4-nitrophenyl ring.

The two ethyl groups on the nitrogen atom are expected to show a quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃-) due to coupling with the methylene protons. Due to the restricted rotation around the amide C-N bond, these two ethyl groups might be magnetically non-equivalent, potentially leading to more complex splitting patterns or broadened signals at room temperature.

The methylene protons of the -O-CH₂-C(O)- group would appear as a singlet, as there are no adjacent protons to couple with. The aromatic protons of the 4-nitrophenyl group are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, due to ortho-coupling. The electron-withdrawing nature of the nitro group would shift these aromatic protons downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | Triplet | 1.1 - 1.3 |

| Ethyl -CH₂- | Quartet | 3.2 - 3.5 |

| -O-CH₂-C(O)- | Singlet | 4.5 - 4.8 |

| Aromatic H (ortho to NO₂) | Doublet | 8.1 - 8.3 |

| Aromatic H (ortho to O) | Doublet | 7.0 - 7.2 |

Note: The data in this table is predictive and based on typical chemical shift values for similar structural motifs.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the ether-linked methylene carbon, and the carbons of the diethylamino group.

The carbonyl carbon of the amide is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The carbon atom attached to the nitro group (ipso-carbon) and the carbon atom attached to the ether oxygen will have characteristic chemical shifts. The other two aromatic carbons will also have distinct resonances. The methylene carbon of the -O-CH₂-C(O)- group and the methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum. Similar to the ¹H NMR, the non-equivalence of the two ethyl groups could lead to separate signals for their corresponding carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (ipso to O) | 160 - 165 |

| Aromatic C (ipso to NO₂) | 140 - 145 |

| Aromatic C (ortho to NO₂) | 125 - 130 |

| Aromatic C (ortho to O) | 115 - 120 |

| -O-CH₂-C(O)- | 65 - 70 |

| Ethyl -CH₂- | 40 - 45 |

| Ethyl -CH₃ | 12 - 15 |

Note: The data in this table is predictive and based on typical chemical shift values for analogous structures. chemguide.co.uklibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the 4-nitrophenoxy chromophore and the amide group.

The presence of the nitro group and the phenoxy ether in conjugation with the aromatic ring is expected to give rise to strong absorption bands in the UV region. A study on a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed two absorption bands, a shoulder at approximately 284 nm and a strong band at 327 nm. semanticscholar.org These are likely due to π → π* transitions within the aromatic system. An internal charge transfer (ICT) process from the phenoxy oxygen to the nitro group is also possible, which could be observed in the UV-Vis spectrum. semanticscholar.org

UV-Vis spectroscopy is also a valuable tool for studying the complexation of the molecule with other chemical species, such as metal ions or anions. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity upon the addition of a guest species, can provide information about the binding affinity and stoichiometry of the complex formed. For instance, the interaction of similar acetamide-based receptors with anions has been shown to cause significant changes in their UV-Vis spectra, often accompanied by a color change. mdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, insights into its potential solid-state structure can be gained from the crystal structures of related acetamide derivatives.

Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Although the molecule lacks strong hydrogen bond donors like an N-H group, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the nitro group and the carbonyl group are potential hydrogen bond acceptors.

Crystal structures of similar compounds, such as N-[2-(4-Nitrophenylamino)ethyl]acetamide and 2-Chloro-N-(4-nitrophenyl)acetamide, reveal the formation of hydrogen-bonded layers and chains. researchgate.netresearchgate.net In these structures, N-H···O hydrogen bonds are the primary organizing force. In the absence of an N-H donor in this compound, weaker C-H···O interactions involving the aromatic and aliphatic C-H groups are expected to dictate the supramolecular assembly. Furthermore, π-π stacking interactions between the electron-deficient 4-nitrophenyl rings could also contribute to the stability of the crystal lattice. The diethyl groups, being flexible, may adopt conformations that allow for efficient packing and van der Waals interactions.

Molecular Planarity and Conformational Analysis in the Solid State

Detailed crystallographic studies are required to determine the precise molecular geometry of this compound in the solid state. Such studies would reveal the planarity of the nitrophenoxy group and the conformation of the diethylacetamide moiety. The dihedral angles between the plane of the phenyl ring and the substituents would be of particular interest.

Conformational analysis would focus on the rotational freedom around the various single bonds within the molecule, such as the C-O ether linkage and the C-N amide bond. In the solid state, the observed conformation is typically the one that allows for the most efficient crystal packing, influenced by intermolecular interactions.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the molecular planarity and solid-state conformational analysis for this compound. Therefore, a data table for this section cannot be generated.

Polymorphism and Topotactic Transformations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism in this compound would involve systematic crystallization experiments under various conditions to identify any different crystalline forms.

Topotactic transformations are solid-state reactions where the crystal lattice of the product has a specific and predictable orientation relative to the crystal lattice of the reactant. Investigating whether this compound undergoes such transformations would provide valuable insight into its solid-state reactivity.

Following an extensive review of published research, no studies detailing the existence of polymorphs or the occurrence of topotactic transformations for this compound were found. Consequently, no data table for this section can be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of N,N-diethyl-2-(4-nitrophenoxy)acetamide, offering a balance between accuracy and computational cost. These calculations have been instrumental in determining the molecule's three-dimensional structure and the distribution of its electrons.

The initial step in the theoretical investigation involves the optimization of the molecular geometry. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the most stable conformation of this compound is determined by finding the minimum energy structure on the potential energy surface. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are then systematically compared with available experimental data, often from X-ray crystallography, to validate the accuracy of the chosen theoretical level. This comparison is crucial for ensuring that the computational model provides a reliable representation of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. For this compound, the energy of the HOMO is associated with its ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals also provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map of this compound illustrates regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. These maps are particularly useful for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the this compound molecule. This analysis examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these interactions. By identifying the key donor-acceptor interactions, NBO analysis helps to explain the stability of the molecular structure and the delocalization of electron density from lone pairs or bonding orbitals to antibonding orbitals, which can have a significant impact on the molecule's geometry and reactivity.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the this compound molecule. This information is crucial for understanding the electrostatic properties of the molecule and for identifying atoms that may be more susceptible to electrostatic interactions. The distribution of atomic charges provides a quantitative measure of the electron distribution and can be correlated with the molecule's reactivity and the nature of its chemical bonds.

| Atom | Mulliken Charge |

| O1 | Value |

| N1 | Value |

| C1 | Value |

| ... | ... |

This table displays the calculated Mulliken atomic charges for selected atoms in the this compound molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its conformational flexibility, solvent interactions, and potential for intermolecular associations.

A typical MD simulation protocol would involve:

System Setup: Building a simulation box containing one or more molecules of this compound surrounded by a chosen solvent, such as water or an organic solvent.

Force Field Application: Assigning a force field to the system, which is a set of parameters that defines the potential energy of the particles and governs their interactions.

Equilibration: Running the simulation for a period to allow the system to reach a stable state in terms of temperature and pressure.

Production Run: Continuing the simulation to collect data on the trajectories of the atoms and molecules.

Analysis of the simulation trajectories would yield information on various dynamic properties.

Table 1: Potential Data from MD Simulations of this compound

| Property | Description | Potential Findings |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, indicating conformational stability. | Low RMSD would suggest a rigid structure, while high RMSD would indicate significant flexibility. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. | Changes in Rg could signify conformational changes or unfolding/folding events. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | RDFs between the solute and solvent can reveal details about solvation shells and specific interactions like hydrogen bonding. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent or between solute molecules. | Would highlight the role of the nitro and amide groups in mediating interactions. |

While studies on related phenoxyacetamide derivatives have utilized MD simulations to investigate interactions with biological targets, specific research detailing the intrinsic dynamic behavior of this compound is not readily found.

Theoretical Investigations of Ion Pair Acidity and Aggregation in Solution

The acidity of a compound and its tendency to form aggregates in solution are crucial properties that can be investigated using theoretical methods. For this compound, the acidity would likely be associated with the potential deprotonation of the carbon atom alpha to the carbonyl group, influenced by the electron-withdrawing nature of the adjacent nitrophenoxy group.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict the pKa of a compound. This involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. The presence of the para-nitro group is expected to significantly increase the acidity of the alpha-proton by stabilizing the resulting conjugate base through resonance and inductive effects.

Aggregation is the process where molecules self-associate to form larger clusters. This can be driven by various non-covalent interactions, such as hydrophobic effects, π-π stacking of the aromatic rings, and dipole-dipole interactions. Computational studies can explore the thermodynamics and kinetics of aggregation.

Table 2: Theoretical Approaches to Acidity and Aggregation

| Parameter/Method | Description | Application to this compound |

|---|---|---|

| pKa Calculation (DFT) | Computes the acid dissociation constant by calculating the free energy of deprotonation. | Would quantify the influence of the nitrophenoxy group on the acidity of the α-carbon proton. |

| Potential of Mean Force (PMF) | Calculates the free energy profile along a coordinate, such as the distance between two molecules. | Can be used to determine the thermodynamic stability of dimers and larger aggregates of the compound. |

| Non-Covalent Interaction (NCI) Analysis | Visualizes and characterizes weak interactions within and between molecules. | Could identify the specific forces (e.g., π-stacking, hydrogen bonds) that drive the aggregation process. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to define atomic properties and bonding interactions. | Can provide a quantitative measure of the strength of intermolecular interactions in aggregates. |

While general principles of physical organic chemistry suggest the electronic effects of the nitro group would enhance acidity, and the planar aromatic moiety could promote aggregation, specific theoretical studies quantifying these properties for this compound are not currently published.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The chemical reactivity of N,N-diethyl-2-(4-nitrophenoxy)acetamide is dictated by the interplay of its constituent functional groups: the 4-nitrophenoxy moiety and the N,N-diethylacetamide group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the amide functionality presents its own characteristic reaction profile.

Electrophilic Reactivity: The 4-nitrophenoxy group is highly deactivated towards electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Electrophilic substitution, if forced, would be directed to the meta position relative to the nitro group.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the carbonyl carbon of the amide and the carbon atom of the aromatic ring bearing the nitro group (via nucleophilic aromatic substitution, SNAr).

Amide Carbonyl: The carbonyl carbon of the N,N-diethylacetamide moiety is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.

Aromatic Ring: The presence of the strongly electron-withdrawing nitro group in the para position to the phenoxy ether linkage makes the aromatic ring susceptible to nucleophilic aromatic substitution. Strong nucleophiles can attack the carbon atom attached to the ether oxygen, leading to the displacement of the phenoxy group. The nitro group effectively stabilizes the negatively charged Meisenheimer complex intermediate formed during this process.

A summary of the expected reactivity at different positions is presented in Table 1.

| Reactive Site | Type of Reactivity | Influencing Factors | Expected Outcome |

| Aromatic Ring | Electrophilic Aromatic Substitution | Deactivation by -NO₂ group | Substitution at meta position (relative to -NO₂) under harsh conditions. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Activation by -NO₂ group | Displacement of the phenoxy group by strong nucleophiles. |

| Amide Carbonyl Carbon | Nucleophilic Acyl Substitution | Resonance stabilization of the amide | Reaction with strong nucleophiles under forcing conditions (e.g., hydrolysis). |

| Methylene (B1212753) Bridge (-CH₂-) | Acidic Protons | α to carbonyl and ether oxygen | Potential for deprotonation by strong bases, leading to enolate formation. |

Cleavage and Addition Reactions Involving the Phenoxy and Amide Moieties

The structural integrity of this compound can be compromised through cleavage reactions targeting the ether linkage of the phenoxy group and the C-N bond of the amide moiety.

Cleavage of the Phenoxy Ether Linkage:

The ether bond in the 4-nitrophenoxy group can be cleaved under specific conditions.

Acid-Catalyzed Cleavage: Strong acids like HBr or HI can protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide ion on the adjacent methylene carbon can lead to the cleavage of the C-O bond, yielding 4-nitrophenol (B140041) and N,N-diethyl-2-haloacetamide.

Base-Mediated Cleavage: Strong bases can promote the cleavage of the ether bond, particularly through nucleophilic aromatic substitution as mentioned earlier. For instance, refluxing with a strong nucleophile like piperidine can lead to the displacement of the phenoxy group.

Reactions of the Amide Moiety:

The N,N-diethylacetamide group can undergo cleavage and addition reactions, primarily through hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the amide can be hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-(4-nitrophenoxy)acetic acid and diethylamine (B46881). rsc.orgresearchgate.net

Base-Promoted Hydrolysis: Under basic conditions, the amide can be hydrolyzed by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because the amide ion is a poor leaving group. The products are the salt of 2-(4-nitrophenoxy)acetic acid and diethylamine. rsc.orgresearchgate.net

A summary of cleavage reactions is provided in Table 2.

| Moiety | Reagents | Reaction Type | Products |

| Phenoxy Ether | Strong Acids (e.g., HBr, HI) | Acid-Catalyzed Cleavage | 4-Nitrophenol and N,N-diethyl-2-haloacetamide |

| Phenoxy Ether | Strong Nucleophiles (e.g., Piperidine) | Nucleophilic Aromatic Substitution | N-Substituted nitroanilines and a phenoxy-derived byproduct |

| Amide | Strong Acids (e.g., HCl, H₂SO₄) + Heat | Acid-Catalyzed Hydrolysis | 2-(4-Nitrophenoxy)acetic acid and Diethylamine |

| Amide | Strong Bases (e.g., NaOH, KOH) + Heat | Base-Promoted Hydrolysis | Salt of 2-(4-Nitrophenoxy)acetic acid and Diethylamine |

Photochemical Degradation Pathways and Mechanisms

The presence of the nitroaromatic chromophore suggests that this compound is susceptible to photochemical degradation. The absorption of UV light can lead to the excitation of the molecule to a higher energy state, initiating a series of reactions that result in its decomposition. While specific studies on this compound are limited, the degradation pathways can be inferred from the photochemical behavior of related nitrophenols and aromatic compounds.

The primary photochemical processes are expected to involve the nitro group and the aromatic ring. Upon irradiation, the nitro group can be reduced, or the aromatic ring can be attacked by photochemically generated reactive species.

Proposed Photochemical Degradation Pathways:

Hydroxylation of the Aromatic Ring: The photolysis of nitrophenols in aqueous environments is known to generate hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to the formation of hydroxylated derivatives. For this compound, this would result in the formation of various hydroxylated and dihydroxylated nitrophenoxyacetamide isomers.

Photoreduction of the Nitro Group: The nitro group can be photochemically reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and ultimately an amino group (-NH₂). This can occur through a series of electron and proton transfer reactions.

Cleavage of the Ether Bond: The excited state of the molecule may undergo homolytic or heterolytic cleavage of the ether bond, leading to the formation of a 4-nitrophenoxy radical and an N,N-diethylacetamido radical. These radicals can then participate in a variety of secondary reactions.

Ring Opening: Prolonged irradiation and the presence of strong oxidizing species like hydroxyl radicals can lead to the opening of the aromatic ring, eventually resulting in the formation of smaller aliphatic acids and ultimately mineralization to CO₂, H₂O, and inorganic nitrogen species. researchgate.net

Catalytic Transformations and Mechanistic Insights

The functional groups in this compound offer several handles for catalytic transformations, with the nitro group being a primary target for reduction.

Catalytic Hydrogenation of the Nitro Group:

The most significant catalytic transformation for this compound is the reduction of the nitro group to an amino group. This is a widely used and efficient reaction, typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with a source of hydrogen.

The reaction proceeds through the following general steps:

Adsorption: Both the nitro compound and hydrogen are adsorbed onto the surface of the catalyst.

Hydrogenation: The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group. The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group.

Desorption: The final product, N,N-diethyl-2-(4-aminophenoxy)acetamide, desorbs from the catalyst surface.

This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical and electronic properties of the molecule. This resulting amine is a versatile intermediate for further synthetic modifications.

Catalytic Hydrolysis of the Amide Bond:

While acid and base-catalyzed hydrolysis are common, certain metal catalysts can also facilitate the cleavage of the amide bond under milder conditions. For example, ceria (CeO₂) has been shown to be a potential catalyst for the hydrolysis of amides. The mechanism involves the coordination of the amide to the ceria surface, followed by nucleophilic attack by a surface hydroxyl group or water molecule, leading to the cleavage of the C-N bond. nih.gov

A summary of key catalytic transformations is provided in Table 3.

| Functional Group | Catalyst | Reagents | Product |

| Nitro Group (-NO₂) | Pd/C, Pt/C, Raney Ni | H₂ gas or transfer hydrogenation reagents | Amino Group (-NH₂) |

| Amide Group (-CON(Et)₂) | Ceria (CeO₂) | H₂O | Carboxylic Acid and Diethylamine |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, containing both an amide and an activated aromatic ring, presents possibilities for intramolecular reactions under certain conditions, although these are not commonly reported for this specific molecule.

Potential Intramolecular Cyclization:

If the nitro group is first reduced to an amino group, the resulting N,N-diethyl-2-(4-aminophenoxy)acetamide could potentially undergo intramolecular cyclization. For instance, under acidic conditions, the amino group could act as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. However, the formation of the resulting seven-membered ring would be entropically disfavored. A more plausible cyclization might occur if the acetamide (B32628) side chain were to undergo a transformation to a more reactive species.

Potential Rearrangement Reactions:

Rearrangements involving N-aryl acetamides are known, though they typically require specific substitution patterns or reaction conditions not inherent to the parent structure of this compound. For example, the Chapman rearrangement involves the thermal rearrangement of N-aryl iminoethers, which would require prior modification of the amide group.

A Smiles rearrangement is a theoretical possibility, involving the intramolecular nucleophilic aromatic substitution where the amide nitrogen (or a derivative thereof) acts as the nucleophile, attacking the aromatic ring and displacing the ether oxygen. However, this would require activation of the amide nitrogen to be a sufficiently strong nucleophile.

It is important to note that these intramolecular reactions are speculative for this compound itself and would likely require significant modification of the molecule or the use of specific and often harsh reaction conditions to proceed.

Advanced Applications in Materials and Supramolecular Chemistry

Design and Synthesis of Anion Receptors

The design and synthesis of artificial receptors capable of selectively binding anions is a rapidly advancing area of supramolecular chemistry, with applications ranging from environmental sensing to biomedical diagnostics. The structural motifs within N,N-diethyl-2-(4-nitrophenoxy)acetamide make it a promising scaffold for the development of such anion receptors.

Complexation Ability and Selectivity towards Anionic Guests

While direct studies on the anion binding of this compound are not extensively documented, the principles of anion recognition can be inferred from closely related structures. For instance, a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has demonstrated a pronounced selectivity for the fluoride (B91410) ion (F⁻) over other anions such as chloride (Cl⁻), bromide (Br⁻), acetate (B1210297) (CH₃COO⁻), benzoate (B1203000) (C₆H₅COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) mdpi.com. The binding mechanism in such systems is often attributed to the formation of hydrogen bonds between the N-H proton of the amide group and the guest anion. The electron-withdrawing nature of the 4-nitrophenyl group enhances the acidity of this N-H proton, thereby strengthening its interaction with anions mdpi.com.

The selectivity for fluoride in analogous systems is particularly noteworthy. This is often due to the high charge density and basicity of the fluoride ion, which allows for strong hydrogen bonding interactions. In some cases, the interaction can be strong enough to induce deprotonation of the amide N-H group, leading to a distinct colorimetric or spectrophotometric response mdpi.com.

The complexation ability and selectivity of these receptors are typically evaluated through techniques such as ¹H NMR and UV-Visible spectroscopy, which can provide insights into the binding stoichiometry and the strength of the interaction mdpi.com.

Spectrophotometric Detection Methods for Complex Formation

Spectrophotometric methods, particularly UV-Visible spectroscopy, are powerful tools for probing the formation of complexes between host receptors and anionic guests mdpi.com. In the case of nitrophenyl-containing acetamide (B32628) derivatives, the addition of a strongly interacting anion can lead to significant changes in the UV-Visible absorption spectrum.

For example, in studies of related anion receptors, the addition of fluoride ions to a solution of the receptor resulted in the appearance of a new, lower-energy absorption band, indicative of an internal charge transfer (ICT) process mdpi.com. This spectral shift is often accompanied by a visible color change, making these compounds potential candidates for colorimetric anion sensors mdpi.com. The formation of an isosbestic point in the titration spectra further supports a clear equilibrium between the free receptor and the anion-bound complex mdpi.com.

The stoichiometry of the host-guest complex can be determined using methods such as Job's plot, which analyzes the change in absorbance as a function of the mole fraction of the guest. For the related 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, a 1:1 binding stoichiometry with the fluoride ion was confirmed using this method mdpi.com.

Potential for Development of Biomimetic Materials

The principles of molecular recognition demonstrated by acetamide-based anion receptors open avenues for the development of biomimetic materials. Biomimetic systems aim to mimic the highly selective and efficient recognition processes found in nature, such as enzyme-substrate and antibody-antigen interactions nih.govresearchgate.net.

By incorporating recognition motifs like the one present in this compound into larger, more complex structures or polymers, it is possible to create materials with tailored binding properties nih.gov. These materials could find applications as sensitive layers in chemical sensors, for selective extraction of pollutants from the environment, or in the development of new drug delivery systems researchgate.netmdpi.comnih.gov. The ability to fine-tune the selectivity and binding strength by modifying the chemical structure of the receptor molecule is a key advantage in the design of these advanced materials.

Non-Linear Optical (NLO) Properties and Materials Science

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage nih.govnih.gov. Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly promising candidates for NLO materials. The structure of this compound, with the electron-donating diethylamino group and the electron-accepting nitro group connected through a phenoxyacetamide bridge, suggests potential for NLO activity.

First-Order Hyperpolarizability Calculations and Characterization

These calculations can provide valuable insights into the electronic structure of the molecule and how it influences the NLO response. For similar D-π-A systems, the magnitude of the first-order hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer from the donor to the acceptor group upon excitation nih.gov.

Experimental characterization of NLO properties often involves techniques such as the Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency or Hyper-Rayleigh Scattering (HRS) in solution to determine the first hyperpolarizability nih.govresearchgate.net.

Correlation between Molecular Structure and NLO Response

The relationship between molecular structure and NLO response is a central theme in the design of new NLO materials. For organic chromophores, several key structural features are known to enhance the NLO activity:

Strong Donor and Acceptor Groups: The presence of potent electron-donating and electron-withdrawing groups at opposite ends of a conjugated system is crucial for creating a large change in dipole moment upon excitation, which is directly related to the first-order hyperpolarizability nih.gov.

Extended π-Conjugated System: A longer and more efficient π-conjugated bridge connecting the donor and acceptor groups facilitates intramolecular charge transfer, leading to a larger NLO response nih.gov.

Molecular Geometry: The planarity of the molecule can influence the degree of π-electron delocalization and, consequently, the NLO properties.

Theoretical studies on various acetamide derivatives have shown that modifications to the donor, acceptor, and conjugated bridge can significantly impact the calculated hyperpolarizability values mdpi.comresearchgate.net. By systematically altering the molecular structure, it is possible to tune the NLO response for specific applications.

Coordination Chemistry Applications as Ligands

There is no available scientific literature detailing the use of This compound as a ligand in coordination chemistry. The potential for the amide and nitro groups to act as coordination sites for metal ions exists in theory; however, no published research has explored the synthesis, characterization, or application of metal complexes involving this specific compound.

Role as a Versatile Intermediate in Advanced Organic Synthesis

Similarly, the role of This compound as a versatile intermediate in advanced organic synthesis is not documented in the accessible scientific literature. While related chloroacetamide and nitrophenyl derivatives are widely used as building blocks for the synthesis of more complex molecules, including heterocycles and pharmaceuticals, there are no specific examples or detailed research findings that utilize this compound as a starting material or key intermediate.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for N,N-diethyl-2-(4-nitrophenoxy)acetamide is best described as nascent. Its existence is confirmed through chemical databases, which provide fundamental information such as its molecular formula (C12H16N2O4) and CAS number (50508-32-2). This foundational data is crucial for identification and procurement but offers no insight into the compound's behavior or utility.

Identification of Knowledge Gaps

The absence of dedicated research has resulted in significant knowledge gaps concerning nearly every aspect of this compound. These gaps represent key areas where future research efforts should be concentrated:

Synthesis and Characterization: There is a pressing need for the development and publication of a reliable and high-yielding synthetic method for this compound. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is also essential to confirm its structure and purity.

Physicochemical Properties: Fundamental physicochemical properties, including solubility, melting point, boiling point, and stability under various conditions, have not been experimentally determined and reported. This data is a prerequisite for any further study or application.

Biological Activity: The biological profile of this compound is entirely unknown. There is no information on its potential pharmacological effects, toxicity, or mechanism of action. Screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, is a critical next step.

Structure-Activity Relationships: Without any data on its biological activity, it is impossible to begin to understand the structure-activity relationships of this compound and its derivatives.

Prospective Research Avenues and Methodological Advancements

The significant knowledge gaps surrounding this compound present a fertile ground for future research. A systematic investigation of this compound could unlock novel applications and contribute to the broader understanding of phenoxyacetamide chemistry.

Prospective Research Avenues:

Synthetic Chemistry: Development of an efficient and scalable synthesis of this compound. This could be followed by the creation of a library of related derivatives to explore structure-activity relationships.

Pharmacological Screening: A broad-based pharmacological screening of the compound against a variety of biological targets. This could include assays for antibacterial, antifungal, antiviral, and anticancer activity. Given the presence of the nitro group, investigation into its potential as a hypoxic cell-selective agent could be a particularly interesting avenue.

Computational Modeling: In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could be employed to guide experimental work and prioritize testing against specific biological targets.

Methodological Advancements:

High-Throughput Screening: The use of high-throughput screening techniques would allow for the rapid evaluation of the biological activity of this compound and its derivatives against large panels of targets.

Advanced Analytical Techniques: The application of advanced analytical methods, such as 2D NMR and high-resolution mass spectrometry, will be crucial for the unambiguous characterization of the compound and any potential metabolites or degradation products.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N,N-diethyl-2-(4-nitrophenoxy)acetamide, and how are key intermediates optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-nitrophenol with chloroacetyl chloride to form 2-(4-nitrophenoxy)acetyl chloride, followed by reaction with diethylamine. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. For example, using anhydrous dichloromethane at 0–5°C minimizes side reactions like hydrolysis . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the diethylamino group (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and nitrophenoxy moiety (aromatic protons at δ 7.5–8.2 ppm).

- IR : Stretching frequencies for amide C=O (~1650 cm) and nitro groups (~1520 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate structure .

Q. How does the crystal structure of 2-(4-nitrophenoxy)acetamide inform conformational analysis of N,N-diethyl derivatives?

- Methodological Answer : X-ray crystallography reveals planar geometry of the nitrophenoxy group and hydrogen-bonding networks between amide NH and nitro oxygen. This data guides computational modeling (DFT) to predict solubility and reactivity. Lattice parameters (e.g., space group , unit cell dimensions) are critical for comparing polymorphs .

Advanced Research Questions

Q. What strategies mitigate the electron-withdrawing effects of the 4-nitrophenoxy group in reaction design?

- Methodological Answer : The nitro group deactivates the aromatic ring, limiting electrophilic substitution. Strategies include:

- Protection/Deprotection : Temporarily reduce the nitro group to amine (using H/Pd-C) for functionalization, then reoxidize.

- Directed Metalation : Use Lewis acids (e.g., AlCl) to direct regioselective lithiation for further coupling .

Q. How does this compound compare to analogs (e.g., methoxy or methyl substituents) in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioactivity : Compared to N,N-diethyl-2-(4-methoxyphenyl)acetamide (repellent activity: 3.0 h protection), the nitro derivative shows reduced efficacy due to decreased lipophilicity (logP difference: ~1.2 units).

- Electron Effects : Nitro groups enhance electrophilic reactivity but reduce membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. What computational approaches predict the metabolic fate of this compound in vivo?

- Methodological Answer :

- Docking Studies : CYP450 isoforms (e.g., CYP3A4) are modeled using AutoDock Vina to predict oxidation sites. The nitro group may undergo reduction to amine via nitroreductases.

- MD Simulations : Molecular dynamics (GROMACS) assess stability in aqueous vs. lipid bilayers, highlighting potential accumulation in hepatic tissues .

Q. Can this compound serve as a precursor for radiolabeled tracers in neuroinflammation imaging?

- Methodological Answer : While DPA-713 (a pyrazolopyrimidine acetamide) is a validated TSPO ligand for PET imaging, the nitro group in this compound may hinder blood-brain barrier penetration. Radiolabeling (e.g., F) requires substituting nitro with a leaving group (e.g., tributylstannyl) for halogenation. Preliminary yields using [F]Selectfluor bis(triflate) are <5%, necessitating optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.